N-((4,6-dimethylpyrimidin-2-yl)methyl)propiolamide
Description
Properties
IUPAC Name |
N-[(4,6-dimethylpyrimidin-2-yl)methyl]prop-2-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-4-10(14)11-6-9-12-7(2)5-8(3)13-9/h1,5H,6H2,2-3H3,(H,11,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFRQCHASSJTZDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C#C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-((4,6-dimethylpyrimidin-2-yl)methyl)propiolamide typically involves the reaction of 4,6-dimethyl-2-(methylaminomethyl)pyrimidine with propiolic acid or its derivatives. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and scale up the production .
Chemical Reactions Analysis
N-((4,6-dimethylpyrimidin-2-yl)methyl)propiolamide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrimidine derivatives .
Scientific Research Applications
N-((4,6-dimethylpyrimidin-2-yl)methyl)propiolamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-((4,6-dimethylpyrimidin-2-yl)methyl)propiolamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . For example, its antimicrobial activity may result from its ability to inhibit the synthesis of essential biomolecules in microorganisms . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Functional Groups
Key Differences and Implications
Backbone Complexity :
- The target compound features a simple pyrimidine scaffold, whereas the Pharmacopeial Forum analogs (m, n, o) incorporate a diphenylhexane backbone. The latter’s extended structure likely enhances hydrophobicity and may improve membrane permeability but could reduce synthetic accessibility .
Functional Group Reactivity: The propiolamide group in the target compound offers alkyne-based reactivity, absent in the acetamido (CH3CO–NH–) or tetrahydro-pyrimidinone groups of the analogs. This difference may position the target for applications in bioconjugation or polymer chemistry.
Stereochemical Complexity: Compounds m, n, and o exhibit multiple stereocenters, which are critical for their biological activity (e.g., enzyme inhibition).
Hydrogen-Bonding Potential: The hydroxyl group in the Pharmacopeial Forum compounds enhances hydrogen-bond donor capacity, whereas the target compound’s propiolamide acts primarily as an acceptor. This distinction could influence solubility and intermolecular interactions.
Hypothetical Property Comparison
Biological Activity
N-((4,6-dimethylpyrimidin-2-yl)methyl)propiolamide is a compound that falls within the category of pyrimidine derivatives, which are known for their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, synthesizing findings from various studies and research articles.
Chemical Structure and Properties
This compound is characterized by its unique pyrimidine ring structure, which contributes to its biological properties. The compound can be synthesized through the reaction of 4,6-dimethyl-2-(methylaminomethyl)pyrimidine with propiolic acid or its derivatives under controlled conditions to ensure high yield and purity.
Antimicrobial Properties
Research indicates that pyrimidine derivatives exhibit significant antimicrobial activity. This compound has been studied for its potential to inhibit various bacterial strains. The compound's effectiveness can be attributed to its ability to disrupt bacterial cell wall synthesis and interfere with metabolic pathways.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antifungal Activity
In addition to antibacterial properties, this compound has shown antifungal activity against various fungal pathogens. Studies have demonstrated that the compound can inhibit the growth of fungi by disrupting their cell membrane integrity.
Table 2: Antifungal Activity of this compound
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 32 µg/mL |
| Aspergillus niger | 128 µg/mL |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The compound is believed to bind to enzymes or receptors involved in critical metabolic pathways, leading to altered activity and subsequent biological effects. For instance, it may inhibit key enzymes in the biosynthesis of nucleic acids or proteins in microbial cells.
Case Studies
Case Study 1: Antibacterial Efficacy
In a study conducted on various bacterial strains, this compound was tested for its antibacterial efficacy. The results indicated that the compound exhibited a dose-dependent response against Gram-positive and Gram-negative bacteria. Notably, it was found to be particularly effective against Staphylococcus aureus, suggesting potential therapeutic applications in treating infections caused by resistant strains.
Case Study 2: Antifungal Activity Assessment
Another investigation assessed the antifungal properties of the compound against Candida albicans and Aspergillus niger. The study utilized a microdilution method to determine MIC values. The findings revealed that this compound significantly inhibited fungal growth at concentrations comparable to standard antifungal agents.
Q & A
Basic: What synthetic strategies are recommended for preparing N-((4,6-dimethylpyrimidin-2-yl)methyl)propiolamide, and how can reaction conditions be optimized?
A multi-step synthesis is typically employed, starting with functionalization of the 4,6-dimethylpyrimidine core. For analogous compounds, nucleophilic substitution or condensation reactions are common. For example:
- Step 1 : Introduce a methylaminomethyl group to the pyrimidine ring via reductive amination or alkylation .
- Step 2 : Couple the propiolamide moiety using carbodiimide-based coupling agents (e.g., HATU) under inert conditions to avoid side reactions .
- Optimization : Monitor reaction progress via HPLC or TLC. Adjust solvent polarity (e.g., DMF or acetonitrile) and temperature (40–60°C) to balance yield and purity .
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- NMR : Use - and -NMR to confirm the propiolamide linkage and pyrimidine substitution pattern. Key signals include the acetylene proton (~2.5–3.5 ppm) and pyrimidine methyl groups (~2.1–2.3 ppm) .
- HPLC-MS : Employ reverse-phase HPLC with a C18 column and ESI-MS to verify molecular ion peaks (e.g., [M+H]) and assess purity (>95%) .
- FT-IR : Validate functional groups (e.g., C≡C stretch at ~2100–2260 cm) .
Advanced: How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
- Crystallization : Grow single crystals via vapor diffusion using solvents like ethanol/dichloromethane. Ensure slow evaporation to avoid defects .
- Data Collection : Use a synchrotron source for high-resolution data. SHELX programs (e.g., SHELXL) are standard for structure refinement, particularly for small molecules with π-π stacking or hydrogen-bonding networks .
- Analysis : Compare experimental bond lengths/angles with DFT calculations to identify deviations (e.g., propiolamide linearity vs. torsional strain) .
Advanced: How can researchers address contradictory bioactivity data across different assays?
- Assay Design : Standardize conditions (e.g., pH, temperature) and validate cell lines for consistency. For antimicrobial studies, use CLSI guidelines .
- Mechanistic Studies : Perform enzyme inhibition assays (e.g., fluorescence-based) to confirm target engagement. Cross-validate with SPR or ITC for binding affinity .
- Data Normalization : Use internal controls (e.g., reference inhibitors) and statistical tools (e.g., Grubbs’ test) to identify outliers .
Advanced: What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?
- ADMET Prediction : Use QSAR models in software like Schrödinger or MOE to estimate logP, solubility, and CYP450 interactions. Validate with experimental logD (pH 7.4) measurements .
- Docking Simulations : Dock the compound into target enzymes (e.g., kinases) using AutoDock Vina. Focus on the pyrimidine and propiolamide moieties for hydrogen-bonding interactions .
Advanced: How does structural modification of the pyrimidine ring influence biological activity?
- SAR Studies : Compare analogs with varying substituents (e.g., 2-methyl vs. 4-methyl groups). For example, 4,6-dimethylpyrimidine derivatives show enhanced metabolic stability over mono-substituted analogs .
- Electron Effects : Introduce electron-withdrawing groups (e.g., -NO) to the pyrimidine ring to modulate reactivity in electrophilic environments .
Advanced: What strategies mitigate instability of the propiolamide group during storage?
- Storage Conditions : Store lyophilized samples at -80°C under argon. Avoid exposure to light or moisture, which accelerates hydrolysis .
- Stabilizers : Add antioxidants (e.g., BHT) or cyclodextrins to aqueous formulations to protect the acetylene moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
